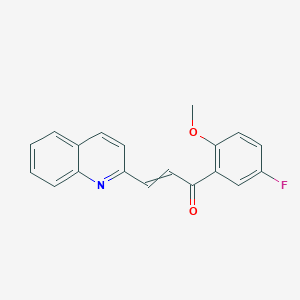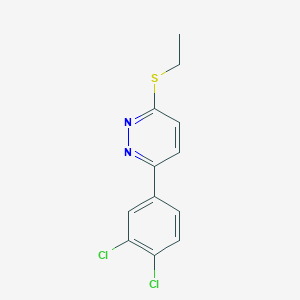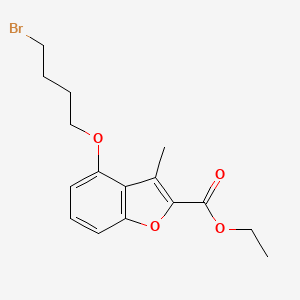![molecular formula C28H32O8 B12608106 1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione CAS No. 880758-63-4](/img/structure/B12608106.png)
1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione is a complex organic compound with a unique structure that includes anthracene and oxane moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione typically involves multiple steps, starting from anthracene derivatives. The key steps include:
Formation of the anthracene-9,10-dione core: This can be achieved through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of oxane groups: This involves etherification reactions where oxane groups are introduced using reagents like oxirane and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The anthracene core can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the anthracene-9,10-dione to anthracene.
Substitution: The oxane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinones.
Reduction: Anthracene.
Substitution: Various substituted anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione involves its interaction with molecular targets through various pathways:
Photodynamic Therapy: The compound absorbs light and generates reactive oxygen species, which can damage cellular components and kill cancer cells.
Drug Delivery: Forms stable complexes with drugs, enhancing their solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene-9,10-dione: Similar core structure but lacks the oxane groups.
1,8-Dihydroxyanthracene-9,10-dione: Contains hydroxyl groups instead of oxane groups.
Uniqueness
1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione is unique due to the presence of oxane groups, which enhance its solubility and reactivity compared to other anthracene derivatives. This makes it particularly useful in applications requiring high solubility and specific reactivity.
Eigenschaften
CAS-Nummer |
880758-63-4 |
|---|---|
Molekularformel |
C28H32O8 |
Molekulargewicht |
496.5 g/mol |
IUPAC-Name |
1,8-bis[2-(oxan-2-yloxy)ethoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C28H32O8/c29-27-19-7-5-9-21(31-15-17-35-23-11-1-3-13-33-23)25(19)28(30)26-20(27)8-6-10-22(26)32-16-18-36-24-12-2-4-14-34-24/h5-10,23-24H,1-4,11-18H2 |
InChI-Schlüssel |
WMLFRPPPABNUTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCCOC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4OCCOC5CCCCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Urea, N-(4-chloro-5-isoquinolinyl)-N'-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12608024.png)
![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B12608032.png)
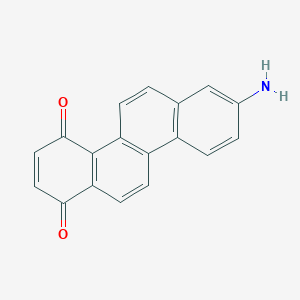
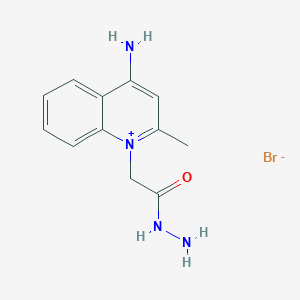
![6-[4-(Dimethylamino)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608044.png)

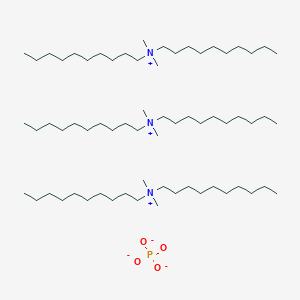
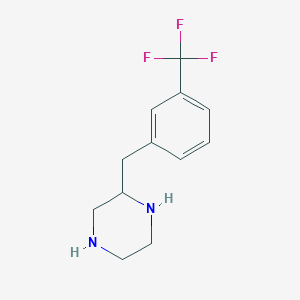

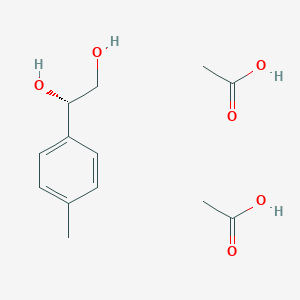
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide](/img/structure/B12608074.png)
